4,4'-Methylenebis(N,N-diglycidylaniline)

Descripción

The exact mass of the compound 4,4'-Methylenebis(N,N-diglycidylaniline) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Methylenebis(N,N-diglycidylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(N,N-diglycidylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

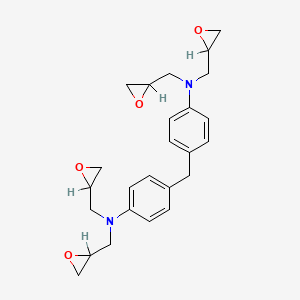

Structure

3D Structure

Propiedades

IUPAC Name |

4-[[4-[bis(oxiran-2-ylmethyl)amino]phenyl]methyl]-N,N-bis(oxiran-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4/c1-5-20(26(10-22-14-28-22)11-23-15-29-23)6-2-18(1)9-19-3-7-21(8-4-19)27(12-24-16-30-24)13-25-17-31-25/h1-8,22-25H,9-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUAZXVRLVIARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)CC4=CC=C(C=C4)N(CC5CO5)CC6CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31305-94-9 | |

| Record name | 2-Oxiranemethanamine, N,N′-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31305-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0042248 | |

| Record name | 4,4'-Methylenebis(N,N-diglycidylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Oxiranemethanamine, N,N'-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

28768-32-3 | |

| Record name | Tetraglycidyl 4,4′-diaminodiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28768-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraglycidyl-4,4'-methylene dianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028768323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxiranemethanamine, N,N'-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(N,N-diglycidylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[N,N-bis(2,3-epoxypropyl)aniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAGLYCIDYL METHYLENEDIANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2I8ZB2RX2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Methylenebis(N,N-diglycidylaniline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 4,4'-Methylenebis(N,N-diglycidylaniline), a tetrafunctional epoxy resin of significant interest in various high-performance material applications.

Core Chemical Structure and Properties

4,4'-Methylenebis(N,N-diglycidylaniline), commonly abbreviated as MBDGA or TGDDM (Tetraglycidyl-4,4'-diaminodiphenylmethane), is a complex organic molecule with the chemical formula C₂₅H₃₀N₂O₄. Its structure is characterized by a central methylene bridge connecting two aniline moieties. Each nitrogen atom of the aniline groups is further substituted with two glycidyl groups, resulting in a tetrafunctional molecule. This high functionality is a key determinant of its properties and applications.

The molecule possesses two aromatic rings which impart rigidity, and four reactive epoxy (glycidyl) groups. These epoxy rings are susceptible to ring-opening polymerization, allowing the molecule to form highly cross-linked and robust thermosetting polymers.

Physicochemical and Identification Data

The following tables summarize key quantitative data for 4,4'-Methylenebis(N,N-diglycidylaniline).

Table 1: Identification Properties

| Identifier | Value |

| CAS Number | 28768-32-3 |

| Molecular Formula | C₂₅H₃₀N₂O₄ |

| Molecular Weight | 422.52 g/mol |

| IUPAC Name | 4,4'-Methylenebis[N,N-bis(oxiran-2-ylmethyl)aniline] |

| Synonyms | TGDDM, Tetraglycidyl-4,4'-methylenedianiline |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Yellow, sticky liquid |

| Density | 1.15 g/mL at 25 °C |

| Refractive Index | n20/D 1.601 |

| Boiling Point | 619.3 °C at 760 mmHg |

| Vapor Pressure | 2.9×10⁻¹⁵ mm Hg at 25 °C |

Synthesis of 4,4'-Methylenebis(N,N-diglycidylaniline)

The synthesis of 4,4'-Methylenebis(N,N-diglycidylaniline) is typically a two-step process. The first step involves the reaction of 4,4'-diaminodiphenylmethane with an excess of epichlorohydrin. This reaction leads to the formation of a chlorohydrin intermediate. The subsequent step is a dehydrochlorination reaction, usually carried out in the presence of a base such as sodium hydroxide, to form the final diglycidyl ether.

Experimental Protocol for Synthesis

While specific laboratory-scale protocols can vary, a general methodology is as follows:

Step 1: Formation of the Chlorohydrin Intermediate

-

4,4'-diaminodiphenylmethane is dissolved in an excess of epichlorohydrin.

-

The mixture is heated to a specific temperature (e.g., 90-120 °C) and stirred for a defined period to allow for the addition of the epichlorohydrin to the amine groups.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 2: Dehydrochlorination

-

After the formation of the chlorohydrin intermediate, the reaction mixture is cooled.

-

A solution of sodium hydroxide is added dropwise to the mixture while maintaining a controlled temperature. This step facilitates the ring-closure to form the epoxy groups.

-

The reaction is allowed to proceed until completion, which can be confirmed by the absence of the chlorohydrin intermediate in analytical tests.

-

The resulting mixture is then worked up to isolate the 4,4'-Methylenebis(N,N-diglycidylaniline). This typically involves washing with water to remove salts and unreacted sodium hydroxide, followed by removal of the excess epichlorohydrin under reduced pressure.

Applications

4,4'-Methylenebis(N,N-diglycidylaniline) is a widely used epoxy resin, particularly in applications requiring high thermal and mechanical performance. Its tetrafunctional nature allows for the formation of densely cross-linked polymer networks.

Key application areas include:

-

Aerospace and Automotive Industries: Used in the formulation of high-performance adhesives and composites due to its high thermal stability.

-

UV-Curable Resins: Serves as a crosslinker for UV-curable resins.

-

Biocompatible Materials: Employed as a crosslinking agent in the production of hydrogels and tissue engineering scaffolds. Its ability to form stable crosslinks is also valuable in the creation of medical devices, implants, and drug delivery systems.

Visualizations

The following diagrams illustrate the chemical structure and a generalized workflow for the synthesis of 4,4'-Methylenebis(N,N-diglycidylaniline).

Caption: Chemical structure of 4,4'-Methylenebis(N,N-diglycidylaniline).

Caption: Generalized synthesis workflow for 4,4'-Methylenebis(N,N-diglycidylaniline).

TGDDM epoxy resin synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) Epoxy Resin

Introduction

N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) is a tetrafunctional epoxy resin renowned for its high crosslink density, excellent thermal stability, and superior mechanical properties when cured.[1] These attributes make it an indispensable material in high-performance applications, particularly in the aerospace, electronics, and advanced composites industries.[1][2] The rigid aromatic backbone and multiple epoxy groups contribute to its high glass transition temperature (Tg) and resistance to chemical and environmental degradation.[3] This guide provides a comprehensive overview of the synthesis and characterization of TGDDM epoxy resin, tailored for researchers, scientists, and professionals in drug development and material science.

Synthesis of TGDDM Epoxy Resin

The synthesis of high-purity TGDDM is a multi-step process designed to control side reactions and prevent premature self-curing at high temperatures.[3] A common industrial method involves a three-step approach: a ring-opening reaction, followed by a ring-closing reaction, and subsequent purification.[3]

Experimental Protocol for Synthesis

A representative synthesis procedure for high-purity TGDDM is as follows:[3]

-

Step 1: Ring-Opening Reaction

-

Epichlorohydrin, a catalyst, and an auxiliary agent (such as ethylene glycol or glycerol) are charged into a reactor and heated to approximately 50°C.[3]

-

Solid 4,4'-diaminodiphenylmethane is then slowly added to the mixture while maintaining the temperature below 55°C.[3]

-

The reaction is continued with stirring for 6-15 hours at 50-55°C. The reaction progress is monitored by the increase in viscosity until a transparent mixture is obtained.[3]

-

A diluent may be added to reduce the viscosity of the system.[3]

-

-

Step 2: First Ring-Closing and Purification

-

Step 3: Second Ring-Closing and Final Purification

-

Toluene is added to the crude material, and the mixture is heated with stirring.[3]

-

Aqueous NaOH is again added dropwise to further the reaction and remove impurities.[3]

-

The product is thoroughly washed, and the solvent is removed via distillation, often using a short-path thin-film evaporation device to minimize thermal stress on the resin.[3] The distillation is typically carried out at 110-180°C and a pressure of 0.01-0.03 MPa.[3]

-

Characterization of TGDDM Epoxy Resin

A thorough characterization of TGDDM is essential to ensure its quality and predict its performance in final applications. The following are standard techniques employed for this purpose.

Experimental Workflow for Characterization

The characterization of synthesized TGDDM typically follows a logical workflow, starting from structural confirmation and proceeding to the analysis of its thermal and rheological properties.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the TGDDM molecule, confirming its chemical structure.

Experimental Protocol: FTIR spectra are typically recorded using a spectrometer with a resolution of 4 cm⁻¹. Samples can be prepared as potassium bromide (KBr) pellets at a sample/KBr ratio of 1:100. The spectra are generally collected in the range of 400–4000 cm⁻¹.[1]

Data Presentation:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3499 - 3393 | Ph-NH₂ stretching (in precursor) | [2] |

| 2900 | -CH₂ stretching | [2] |

| 1600 | Aromatic group stretching | [2] |

| 900 - 910 | Epoxy group (oxirane ring) | [2] |

| 5067 | Primary amine (in near-IR, for cure monitoring) | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of TGDDM, confirming the connectivity of atoms.

Experimental Protocol: NMR spectra are obtained by dissolving the TGDDM sample in a suitable deuterated solvent, such as CDCl₃. The spectra are recorded on a high-resolution NMR spectrometer.

Data Presentation:

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | 6.5 - 8.0 | Aromatic protons | [5] |

| ¹H | 3.0 - 4.0 | Oxirane and adjacent methylene protons | [5] |

| ¹³C | (Varies) | Corresponding carbon atoms in the TGDDM structure | [2] |

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the processing and service temperatures of TGDDM.

Experimental Protocol:

-

DSC: Non-isothermal DSC scans are performed at various heating rates (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere to determine the glass transition temperature (Tg) and curing behavior.[1][6]

-

TGA: TGA is conducted by heating the sample at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere to evaluate its thermal stability and decomposition profile.[7]

Data Presentation:

| Property | Typical Value Range | Method | Significance | Reference |

| Glass Transition Temperature (Tg) of Cured Resin | 241 - 266 °C | DSC | Defines the upper service temperature. | [8] |

| Curing Temperature Range | 140 - 358 °C | DSC | Indicates the temperature window for the curing reaction. | [1][9] |

| Heat of Reaction (ΔH) | Varies with curing agent | DSC | Quantifies the exothermicity of the curing process. | [10] |

| Activation Energy (Ea) of Curing | 69.7 - 88.7 kJ/mol | DSC (Kissinger method) | Describes the energy barrier for the curing reaction. | [1][9] |

| Decomposition Temperature (Td) | > 300 °C | TGA | Indicates the onset of thermal degradation. | [11] |

Rheological Analysis

Rheological characterization is essential for understanding the flow behavior of TGDDM resin during processing, such as in resin transfer molding or prepreg manufacturing.

Experimental Protocol: Rheological properties are measured using a rheometer, often with a parallel-plate geometry. Measurements can include steady shear tests to determine viscosity as a function of shear rate and small amplitude oscillatory shear (SAOS) experiments to measure storage (G') and loss (G'') moduli during curing.[12][13]

Data Presentation:

| Property | Description | Significance | Reference |

| Viscosity | Neat TGDDM resin exhibits pseudoplastic (shear-thinning) behavior. | Crucial for processing; lower viscosity aids in fiber impregnation. | [14] |

| Gel Point | The point where the storage modulus (G') equals the loss modulus (G''). It signifies the transition from a liquid to a solid-like state. | Defines the working life or pot life of the resin system. | [12] |

Conclusion

The synthesis and characterization of TGDDM epoxy resin are critical processes that dictate its final properties and suitability for high-performance applications. The multi-step synthesis, when carefully controlled, yields a high-purity resin with desirable characteristics. A comprehensive characterization using techniques such as FTIR, NMR, DSC, TGA, and rheology provides a complete picture of the resin's structure, thermal stability, and processability. This in-depth understanding is fundamental for researchers and professionals aiming to optimize curing cycles, formulate advanced composite materials, and push the boundaries of material performance in demanding technological fields.

References

- 1. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of novel TGDDM epoxy nanocomposites for aerospace and high performance applications – Study of their thermal and electrical behaviour - Arabian Journal of Chemistry [arabjchem.org]

- 3. CN112724106A - Synthetic method of high-purity TGDDM epoxy resin - Google Patents [patents.google.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Manufacturing and Characterization of TGDDM Epoxy-based Carbon Fiber Composites for Space Applications According to Curing Agent Types -Textile Science and Engineering | Korea Science [koreascience.kr]

- 11. researchgate.net [researchgate.net]

- 12. epitoanyag.org.hu [epitoanyag.org.hu]

- 13. Evaluating models that predict epoxy conversion using rheological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Analysis of 4,4'-Methylenebis(N,N-diglycidylaniline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 4,4'-Methylenebis(N,N-diglycidylaniline) (MBDGA), a tetrafunctional epoxy resin of significant interest in various industrial and research applications. This document outlines the core spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, quantitative data, and visual representations of its chemical structure and analytical workflow are presented to facilitate a comprehensive understanding of its molecular characteristics.

Chemical Structure and Properties

4,4'-Methylenebis(N,N-diglycidylaniline), also known as TGDDM (Tetraglycidyl-4,4'-diaminodiphenylmethane), is a complex organic molecule with the chemical formula C₂₅H₃₀N₂O₄ and a molar mass of 422.52 g/mol .[1][2] Its structure is characterized by a central methylene bridge connecting two N,N-diglycidylaniline units. The presence of four reactive epoxy groups makes it a valuable crosslinking agent in the formulation of high-performance polymers.[1]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of MBDGA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Chemical Shifts of 4,4'-Methylenebis(N,N-diglycidylaniline)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in publicly accessible resources | Methylene bridge (-CH₂-) |

| Data not available in publicly accessible resources | Aromatic carbons |

| Data not available in publicly accessible resources | Glycidyl group (-CH₂-N) |

| Data not available in publicly accessible resources | Glycidyl group (-CH-O) |

| Data not available in publicly accessible resources | Glycidyl group (-CH₂-O) |

Table 2: ¹H NMR Chemical Shifts of 4,4'-Methylenebis(N,N-diglycidylaniline)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in publicly accessible resources | Singlet | 2H | Methylene bridge (-CH₂-) |

| Data not available in publicly accessible resources | Multiplet | 8H | Aromatic protons |

| Data not available in publicly accessible resources | Multiplet | 8H | Glycidyl group (-CH₂-N) |

| Data not available in publicly accessible resources | Multiplet | 4H | Glycidyl group (-CH-O) |

| Data not available in publicly accessible resources | Multiplet | 8H | Glycidyl group (-CH₂-O) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Characteristic FTIR Absorption Bands of 4,4'-Methylenebis(N,N-diglycidylaniline)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3050 | C-H (Aromatic) | Stretching |

| ~2920 | C-H (Aliphatic) | Asymmetric Stretching |

| ~2850 | C-H (Aliphatic) | Symmetric Stretching |

| ~1610 | C=C (Aromatic) | Stretching |

| ~1510 | C=C (Aromatic) | Stretching |

| ~1240 | C-N | Stretching |

| ~915 | Epoxide Ring | Asymmetric Stretching |

| ~830 | Epoxide Ring | Symmetric Stretching |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument.

Mass Spectrometry (MS)

Table 4: Mass-to-Charge Ratios (m/z) for 4,4'-Methylenebis(N,N-diglycidylaniline)

| m/z | Ion |

| 423.2 | [M+H]⁺ |

| 445.2 | [M+Na]⁺ |

Note: The observed ions can vary depending on the ionization technique used.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon and proton framework of the MBDGA molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 4,4'-Methylenebis(N,N-diglycidylaniline) in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, such as a Varian XL-100 or a modern equivalent operating at a frequency of 300 MHz or higher for protons, is used.

-

Data Acquisition for ¹³C NMR:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is employed.

-

Acquisition Parameters: A sufficient number of scans (typically several thousand) are acquired to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds is used between pulses.

-

-

Data Acquisition for ¹H NMR:

-

Pulse Program: A standard single-pulse experiment is used.

-

Acquisition Parameters: Typically, 16 to 64 scans are sufficient.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in the MBDGA molecule.

Methodology:

-

Sample Preparation: As MBDGA is a viscous liquid, a thin film is prepared for analysis. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates and gently pressed to form a uniform thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is used.

-

Data Acquisition:

-

Spectral Range: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

-

Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded prior to the sample measurement.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of MBDGA.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of analysis.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe protonated molecules [M+H]⁺ or adducts with alkali metals like sodium [M+Na]⁺.

-

Mass Range: The instrument is set to scan a mass-to-charge (m/z) range that includes the expected molecular weight of MBDGA (e.g., m/z 100-1000).

-

Infusion: The sample solution is introduced into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

-

Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion and any significant fragment ions.

Visualizations

Chemical Structure of 4,4'-Methylenebis(N,N-diglycidylaniline)

Caption: Chemical structure of 4,4'-Methylenebis(N,N-diglycidylaniline).

Synthesis Pathway of 4,4'-Methylenebis(N,N-diglycidylaniline)

Caption: Synthesis of MBDGA from 4,4'-methylenedianiline and epichlorohydrin.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of MBDGA.

References

An In-depth Technical Guide to the Thermal Properties of Cured TGDDM Epoxy Resin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) is a multifunctional epoxy resin renowned for its high cross-link density and superior thermal and mechanical properties upon curing. These attributes make it an indispensable material in high-performance applications, particularly in the aerospace, electronics, and advanced composites industries. A thorough understanding of its thermal characteristics is paramount for optimizing curing processes, predicting material performance at elevated temperatures, and ensuring the reliability of end-products. This guide provides a comprehensive overview of the key thermal properties of cured TGDDM epoxy resin, detailed experimental protocols for their characterization, and a summary of quantitative data from the literature.

Key Thermal Properties

The thermal behavior of cured TGDDM epoxy is primarily defined by its glass transition temperature (Tg), thermal decomposition temperature (Td), and its response to mechanical stress under varying temperatures. These properties are significantly influenced by the choice of curing agent and the curing cycle.

Glass Transition Temperature (Tg)

The glass transition temperature is a critical parameter that signifies the transition of the cured epoxy from a rigid, glassy state to a more flexible, rubbery state.[1] A higher Tg is generally indicative of a greater degree of cross-linking and enhanced thermal stability.[1] For TGDDM-based systems, Tg values are heavily dependent on the curing agent used. For instance, when cured with diaminodiphenyl sulfone (DDS), TGDDM can achieve a Tg exceeding 240 °C, making it suitable for high-temperature aerospace applications.[2][3] The use of other curing agents like 4,4′-diaminodiphenylmethane (DDM) or novel diamines can also result in Tg values well above 250 °C.[2]

Thermal Decomposition (Td)

Thermogravimetric analysis (TGA) is employed to determine the thermal stability and decomposition characteristics of cured TGDDM epoxy. This technique measures the change in mass of a sample as it is heated at a controlled rate.[4] Generally, epoxy resins begin to decompose at temperatures above 300 °C.[2] The decomposition of TGDDM can occur in single or multiple stages depending on the curing agent and the atmosphere (inert or oxidative).[2] For example, TGDDM cured with PDD (a pyridine-containing diamine) exhibits a two-stage decomposition in an argon atmosphere, while in air, the degradation is slower compared to traditionally cured systems, suggesting enhanced flame retardancy.[2]

Thermomechanical Properties

Dynamic Mechanical Analysis (DMA) provides insights into the viscoelastic properties of the cured epoxy by applying an oscillatory force and measuring the material's response.[5] This technique is highly sensitive for determining the Tg, which is often identified by the peak of the loss modulus or tan δ curve.[6] DMA also measures the storage modulus (E'), which represents the elastic response and stiffness of the material.[7] Below the Tg, the storage modulus is high, and it decreases significantly as the material transitions to its rubbery state.[6]

Quantitative Data Summary

The following tables summarize key thermal properties of cured TGDDM epoxy resin with various curing agents as reported in the literature.

Table 1: Glass Transition Temperature (Tg) of Cured TGDDM Epoxy Systems

| Curing Agent | Tg (°C) | Measurement Technique | Reference |

| 4,4′-Diaminodiphenyl Sulfone (DDS) | >240 | Dynamic Mechanical Analysis (DMA) | [2] |

| 4,4′-Diaminodiphenylmethane (DDM) | >250 | Dynamic Mechanical Analysis (DMA) | [2] |

| 4,4′-(Pyridine-2,6-diylbis(oxy))dianiline (PDD) | >250 | Dynamic Mechanical Analysis (DMA) | [2] |

| 3,3′-Diaminodiphenyl Sulfone (3,3′-DDS) | 241 - 266 | Not Specified | [3] |

| Dicyandiamide (DICY) | Not Specified | Not Specified | [8] |

Table 2: Thermal Decomposition Characteristics of Cured TGDDM Epoxy Systems

| Curing Agent | Onset Decomposition Temperature (°C) | Atmosphere | Key Observations | Reference |

| 4,4′-Diaminodiphenylmethane (DDM) | ~373 | Not Specified | Substantial decomposition into glycidyl ether units. | [2] |

| 4,4′-Diaminodiphenyl Sulfone (DDS) | ~320 | 1-propanol (supercritical) | Initial decomposition temperature. | [9] |

| 4,4′-(Pyridine-2,6-diylbis(oxy))dianiline (PDD) | Not Specified | Argon | Distinctive two-stage decomposition. | [2] |

| 4,4′-(Pyridine-2,6-diylbis(oxy))dianiline (PDD) | Not Specified | Air | Slower degradation rate compared to DDM and DDS cured systems. | [2] |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining accurate and reproducible data on the thermal properties of cured TGDDM epoxy resin.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the glass transition temperature (Tg) and the heat of cure (ΔH).[1]

-

Sample Preparation: Accurately weigh 5-10 mg of the cured TGDDM epoxy resin into a standard aluminum DSC pan.[1] Hermetically seal the pan to prevent any loss of volatiles. An empty, sealed aluminum pan should be used as a reference.[1]

-

Instrumentation: A differential scanning calorimeter equipped with a cooling accessory.[1]

-

Measurement Parameters:

-

Equilibrate the sample at a suitable starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature well above the expected Tg.[10][11]

-

Cool the sample back to the starting temperature.

-

Perform a second heating scan at the same rate to observe the Tg, which appears as a step-like change in the heat flow curve.[1]

-

-

Data Analysis: The Tg is typically determined as the midpoint of the transition region in the second heating scan.[12]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of the cured epoxy.[4]

-

Sample Preparation: Place a small, representative sample (typically 5-10 mg) of the cured TGDDM epoxy into a TGA sample pan.[4]

-

Instrumentation: A thermogravimetric analyzer consisting of a precision microbalance and a programmable furnace.[4]

-

Measurement Parameters:

-

Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[13]

-

The experiment is conducted under a controlled atmosphere, typically nitrogen for inert conditions or air for oxidative conditions, with a constant flow rate (e.g., 50 ml/min).[4][13]

-

-

Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[4]

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive method for characterizing the viscoelastic properties and determining the Tg of cured epoxy resins.[6]

-

Sample Preparation: Prepare rectangular specimens of the cured TGDDM epoxy with uniform dimensions (e.g., 63.5 mm × 8.2 mm × 1.5 mm).[14]

-

Instrumentation: A dynamic mechanical analyzer capable of applying a sinusoidal strain and measuring the resultant stress.[5]

-

Measurement Parameters:

-

Mount the sample in a suitable fixture, such as a three-point bending or single cantilever clamp.[15]

-

Apply a temperature sweep from a low temperature (e.g., 0°C) to a temperature above the Tg (e.g., 250°C) at a constant heating rate (e.g., 2°C/min or 3°C/min).[14]

-

A constant frequency (e.g., 1 Hz) and strain amplitude are applied throughout the test.[14]

-

-

Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are plotted as a function of temperature. The Tg can be identified as the peak of the tan δ curve or the onset of the drop in the storage modulus curve.[6][16]

Visualized Workflows and Relationships

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for characterizing the thermal properties of cured TGDDM epoxy resin.

Caption: Experimental workflow for thermal analysis of cured TGDDM epoxy.

Factors Influencing Thermal Properties

The thermal properties of cured TGDDM epoxy are not intrinsic but are influenced by several key factors as depicted in the diagram below.

Caption: Key factors influencing the thermal properties of cured TGDDM epoxy.

Conclusion

The thermal properties of cured TGDDM epoxy resin are of paramount importance for its application in demanding environments. Through the systematic application of thermal analysis techniques such as DSC, TGA, and DMA, researchers and engineers can gain a comprehensive understanding of the material's behavior. The choice of curing agent and the specifics of the cure cycle are the most critical factors determining the final thermal performance, particularly the glass transition temperature and thermal stability. The data and protocols presented in this guide serve as a valuable resource for the development and quality control of high-performance materials based on TGDDM epoxy resin.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. mdpi.com [mdpi.com]

- 6. Using Dynamic Mechanical Analysis for Quality Control of Epoxy Materials – C-Therm Technologies Ltd. [ctherm.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 10. shimadzu.com [shimadzu.com]

- 11. engineering.unt.edu [engineering.unt.edu]

- 12. epotek.com [epotek.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. DMA testing of epoxy resins: The importance of dimensions | Zendy [zendy.io]

- 16. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

Rheological behavior of TGDDM resin systems

An In-depth Technical Guide on the Rheological Behavior of Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) Resin Systems

Introduction

N,N,N′,N′-tetraglycidyl-4,4′-diaminodiphenylmethane (TGDDM) is a multifunctional epoxy resin that serves as a cornerstone in the formulation of high-performance composites, particularly within the aerospace and electronics industries.[1][2] Its prevalence is due to the high crosslink density of its cured products, which imparts outstanding thermo-mechanical properties.[1] Compared to conventional bisphenol-A epoxies, TGDDM systems offer lower initial viscosity and better processability, which are critical for manufacturing complex composite structures.[1]

The rheological behavior of a thermosetting resin system governs its processing characteristics, including its flow into molds, impregnation of fiber reinforcements, and the formation of voids. A thorough understanding of how viscosity and viscoelastic properties evolve with temperature and the extent of the cure reaction is paramount for process optimization and ensuring the final component's structural integrity.[3] This guide provides a detailed examination of the rheological properties of TGDDM resin systems, covering the uncured state, the transformation during curing, and the experimental methods used for characterization. Key concepts such as viscosity, storage modulus (G'), loss modulus (G''), gelation, and vitrification are discussed in the context of TGDDM resins.[4][5]

Fundamental Rheological Properties of Uncured TGDDM Systems

The initial rheological state of the resin system dictates the initial processing window. Viscosity, in particular, is a critical parameter for operations like resin transfer molding (RTM), infusion, and prepreg manufacturing.

Viscosity Behavior

Neat TGDDM resin typically exhibits pseudoplastic, or shear-thinning, behavior, where its viscosity decreases as the shear rate increases.[6] This property is advantageous in processing, as the lower viscosity under flow conditions facilitates mold filling and fiber wetting. The most significant factor influencing the viscosity of an uncured system is temperature. As temperature increases, molecular thermal motion becomes more vigorous, leading to a decrease in viscosity.[1]

The addition of other components to the TGDDM resin has a profound impact on the system's initial viscosity.

-

Curing Agents: When mixed with curing agents like dicyandiamide (DICY), the resulting prepolymer has a higher viscosity than the neat resin, a consequence of the increased molecular weight.[1]

-

Reactive Diluents: To improve processability, reactive diluents are often added. These are low-viscosity components that reduce the overall viscosity of the mixture. For instance, adding bio-based reactive diluents derived from linseed oil can significantly lower the viscosity of a TGDDM system and shift its behavior from non-Newtonian to Newtonian by reducing molecular entanglements.[6][7]

-

Fillers and Tougheners: The incorporation of fillers, such as fumed silica or carbon nanotubes, or thermoplastic tougheners like polyetherimide (PEI), generally leads to an increase in the complex viscosity of the uncured system.[8][9][10][11]

Quantitative Viscosity Data

The following tables summarize quantitative data on the viscosity of various TGDDM systems.

Table 1: Viscosity of TGDDM/DICY Prepolymer vs. Temperature (Data estimated from graphical representations in the cited source)[1][12]

| Temperature (°C) | Viscosity (Pa·s) |

| 80 | ~12.5 |

| 90 | ~5.0 |

| 100 | ~2.5 |

| 110 | ~1.2 |

| 120 | ~0.7 |

Table 2: Complex Viscosity (η) Evolution of TGDDM/DDS System During Isothermal Cure at 100°C* (Data estimated from graphical representations in the cited source)[8]

| Time (seconds) | Complex Viscosity (η*) (Pa·s) |

| 0 | ~1.5 |

| 50 | ~2.0 |

| 100 | ~3.0 |

| 150 | ~5.0 |

| 200 | ~10.0 |

| 250 | ~25.0 |

| 300 | ~70.0 |

Rheological Changes During Curing

The curing of a thermoset is a complex process involving the transformation from a low-viscosity liquid to a crosslinked, solid network.[4] This transformation is marked by two critical phenomena: gelation and vitrification.

-

Gelation: This is the point at which an incipient, continuous crosslinked network is formed throughout the material.[5] At the gel point, the resin transitions from a viscous liquid to a rubbery solid, loses its ability to flow, and sees its molecular weight diverge to infinity.[5][7] Gelation defines the upper limit of the material's work-life.

-

Vitrification: This occurs when the glass transition temperature (Tg) of the reacting material rises to the isothermal cure temperature (T_cure).[5] At this point, the material transitions from a rubbery state to a glassy state, molecular mobility is severely restricted, and the curing reaction slows dramatically, becoming diffusion-controlled.[5] Vitrification is reversible by heating the system above its Tg.[5]

Monitoring Cure with Dynamic Oscillatory Rheology

Dynamic oscillatory rheometry is the primary technique for monitoring the evolution of viscoelastic properties during cure. By applying a small, sinusoidal strain, one can measure the storage modulus (G') and the loss modulus (G'').

-

Storage Modulus (G'): Represents the elastic, solid-like component of the material's response. It is a measure of the energy stored and subsequently released per cycle of deformation.[13]

-

Loss Modulus (G''): Represents the viscous, liquid-like component. It is a measure of the energy dissipated as heat per cycle.[13]

In the initial liquid state, G'' is greater than G'. As the crosslinking reaction proceeds, both moduli increase by several orders of magnitude. The gel point is commonly identified as the crossover point where G' equals G''. At this point, the loss tangent (tan δ = G''/G') is equal to 1.[7][14]

Quantitative Data During Curing

The progression of G' and G'' provides a detailed fingerprint of the curing reaction.

Table 3: Representative Evolution of Viscoelastic Properties During Isothermal Cure (This table presents a conceptual model based on typical thermoset curing profiles)

| Cure Stage | Relative Time | Storage Modulus (G') | Loss Modulus (G'') | Tan δ (G''/G') | System State |

| Initial | t₀ | Low | Higher | > 1 | Liquid |

| Mid-Cure | t₀ + Δt₁ | Increasing Rapidly | Increasing Rapidly | > 1 | Viscous Liquid |

| Gel Point | t_gel | Equal to G'' | Equal to G' | = 1 | Gel Transition |

| Post-Gel | t_gel + Δt₂ | High | Peaks, then falls | < 1 | Rubbery Solid |

| Vitrification | t_vit | Continues to rise | Shows shoulder/decays | << 1 | Glassy Solid |

Experimental Protocols for Rheological Characterization

Accurate characterization of TGDDM rheology requires precise experimental procedures. Rheometers, particularly those with parallel plate geometry, are the primary instruments used.[15][16]

Rotational Rheometry

-

Sample Preparation: The TGDDM resin and curing agent are preheated separately to the desired mixing temperature. They are then mixed thoroughly in the correct stoichiometric ratio.[1]

-

Instrument Setup: A rotational rheometer with parallel plate geometry is preheated to the test temperature. The gap between the plates is set, typically between 0.5 and 1.0 mm.

-

Sample Loading: A small amount of the mixed resin is placed onto the bottom plate, and the top plate is lowered to the set gap, ensuring the resin completely fills the gap without significant overflow.

-

Steady Shear Test (Viscosity Profile):

-

A range of shear rates (or shear stresses) is applied to the sample.

-

The corresponding shear stress (or shear rate) is measured.

-

A plot of viscosity versus shear rate is generated to characterize the uncured resin's flow behavior (e.g., Newtonian, pseudoplastic).[7]

-

-

Dynamic Oscillatory Test (Cure Monitoring):

-

The sample is held at a constant isothermal cure temperature.

-

A small, constant oscillatory strain is applied within the linear viscoelastic region (LVER) at a fixed frequency (e.g., 1 Hz).

-

The storage modulus (G'), loss modulus (G''), complex viscosity (η*), and tan δ are recorded as a function of time.[10]

-

The test continues until the moduli plateau, indicating the reaction has significantly slowed or stopped.

-

Complementary Analysis

-

Dynamic Mechanical Analysis (DMA): While rheometry is excellent for liquids and gels, DMA is also highly effective for characterizing the solid state. It is considered the most reliable method for precisely measuring gelation.[17][18]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal characteristics of the cure reaction, such as the total heat of reaction and the glass transition temperature (Tg) as a function of the degree of cure.[1][19] This data provides a crucial link between the chemical kinetics and the observed rheological changes.

Factors Influencing Rheological Behavior

The rheological profile of a TGDDM system is a complex function of its formulation and processing conditions.

-

Temperature: Temperature has a dual and competing effect. Higher temperatures lower the initial viscosity, which is beneficial for processing.[12] However, they also accelerate the curing reaction kinetics, leading to a faster increase in viscosity and a shorter gel time, which reduces the available processing window.[12]

-

Curing Agent: The type and concentration of the curing agent are primary determinants of the reaction kinetics and, therefore, the rheological evolution. Aromatic amines like DDS often require high temperatures to cure, while latent catalysts like DICY can provide a long work-life at low temperatures followed by rapid curing at an elevated activation temperature.[1][8]

-

Additives (Diluents, Tougheners, Fillers): As previously mentioned, additives can significantly alter the rheology. Diluents decrease viscosity, while fillers and tougheners increase it.[6][7][11] The presence of fillers can also introduce complex behaviors like yield stress, where the material does not flow until a minimum stress is applied.[16]

-

Impurities: The presence of impurities in commercial-grade TGDDM resins, particularly those containing hydroxyl groups, can have a catalytic effect on the curing reaction, leading to a faster initial rate of reaction and altered gel times compared to purified resins.[14]

Conclusion

The rheological behavior of TGDDM resin systems is a critical, multifaceted subject essential for the successful manufacturing of high-performance composites. The journey from a low-viscosity liquid to a rigid, crosslinked solid is characterized by distinct changes in viscosity and viscoelastic moduli. Key events like gelation and vitrification define the boundaries of the processing window. Through systematic characterization using techniques like rotational rheometry, the influence of temperature, curing agents, and additives can be quantified. This knowledge enables researchers and engineers to tailor resin formulations and optimize cure cycles, minimizing defects and ensuring the final product meets the demanding performance requirements of its intended application.

References

- 1. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijert.org [ijert.org]

- 4. mdpi.com [mdpi.com]

- 5. Practical Tips for Curing Thermosets Part One: Review of Gelation and Vitrification - Polymer Innovation Blog [polymerinnovationblog.com]

- 6. researchgate.net [researchgate.net]

- 7. epitoanyag.org.hu [epitoanyag.org.hu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Rheological properties of resin composites according to variations in monomer and filler composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous rheology and cure kinetics dictate thermal post-curing of thermoset composite resins for material extrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. The effect of impurities on gel times for TGDDM epoxy resins cured with DDS | Semantic Scholar [semanticscholar.org]

- 15. Rheological properties of resin composites according to variations in composition and temperature | Pocket Dentistry [pocketdentistry.com]

- 16. technolife.ind.br [technolife.ind.br]

- 17. Separation of gelation from vitrification in curing of a fiber-reinforced epoxy composite - ProQuest [proquest.com]

- 18. engineering.unt.edu [engineering.unt.edu]

- 19. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) [pubs.rsc.org]

Determining the Molecular Weight of 4,4'-Methylenebis(N,N-diglycidylaniline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(N,N-diglycidylaniline) (TGDDM) is a tetrafunctional epoxy resin widely utilized in high-performance composites, adhesives, and coatings due to its excellent thermal and mechanical properties.[1][2] The molecular weight and its distribution are critical parameters that significantly influence the processing characteristics, curing kinetics, and final properties of the thermoset polymer. Accurate determination of these parameters is therefore essential for quality control, material characterization, and the development of new applications. This guide provides an in-depth overview of the primary analytical techniques for determining the molecular weight of TGDDM, offering detailed experimental protocols and data presentation for researchers and professionals in the field.

Theoretical Principles of Molecular Weight Determination

For polymers, including epoxy resins, the molecular weight is not a single value but a distribution of different chain lengths. Therefore, various average molecular weights are used to describe the polymer sample. The most common averages are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and viscosity-average molecular weight (Mv). The ratio of Mw to Mn is known as the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.

Experimental Methodologies

This section details the experimental protocols for three widely used techniques for determining the molecular weight of epoxy resins: Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Viscometry.

Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC)

Principle: GPC/SEC separates molecules based on their hydrodynamic volume in solution. A dissolved sample is passed through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and elute later.

Apparatus and Materials:

-

GPC/SEC system with a pump, injector, column oven, and detector (e.g., Refractive Index (RI), UV, or Evaporative Light Scattering Detector (ELSD))

-

GPC columns suitable for organic solvents and low molecular weight polymers

-

Volumetric flasks, pipettes, and syringes with filters

-

High-purity solvent (e.g., Tetrahydrofuran (THF))

-

Polystyrene standards for calibration

Reagent Preparation:

-

Mobile Phase: HPLC-grade THF is commonly used. It should be degassed before use.

-

Calibration Standards: Prepare a series of polystyrene standards of known molecular weight in THF at concentrations of approximately 1 mg/mL.

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 4,4'-Methylenebis(N,N-diglycidylaniline) sample.

-

Dissolve the sample in 10 mL of THF in a volumetric flask to a concentration of about 1 mg/mL.

-

Ensure the sample is fully dissolved by gentle agitation.

-

Filter the solution through a 0.45 µm syringe filter into a vial for analysis.

Instrumental Parameters:

-

Column: A set of two GPC columns suitable for the analysis of low molecular weight polymers.

-

Mobile Phase: THF

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detector: Refractive Index (RI)

-

Injection Volume: 50 µL

Data Analysis:

-

Generate a calibration curve by plotting the logarithm of the molecular weight of the polystyrene standards against their elution time.

-

Analyze the TGDDM sample under the same conditions.

-

Use the calibration curve to determine the molecular weight averages (Mn, Mw) and the PDI of the sample from its chromatogram.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Principle: MALDI-TOF MS is a soft ionization technique that allows for the analysis of large molecules with minimal fragmentation. The analyte is co-crystallized with a matrix material. A pulsed laser desorbs and ionizes the matrix, which in turn ionizes the analyte molecules. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weight.

Apparatus and Materials:

-

MALDI-TOF mass spectrometer

-

MALDI target plate

-

Micropipettes

-

Vortex mixer

-

Solvents (e.g., THF, acetone)

-

Matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB))

-

Cationizing agent (e.g., sodium trifluoroacetate (NaTFA))

Reagent Preparation:

-

Matrix Solution: Prepare a saturated solution of the chosen matrix (e.g., CHCA) in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and 0.1% trifluoroacetic acid in water).

-

Cationizing Agent Solution: Prepare a 10 mg/mL solution of NaTFA in the same solvent as the matrix.

Sample Preparation:

-

Prepare a 10 mg/mL solution of the 4,4'-Methylenebis(N,N-diglycidylaniline) sample in THF.

-

In a microcentrifuge tube, mix the sample solution, matrix solution, and cationizing agent solution in a ratio of 1:10:1 (v/v/v).

-

Vortex the mixture thoroughly.

-

Spot 1 µL of the final mixture onto the MALDI target plate.

-

Allow the spot to air dry completely before introducing it into the mass spectrometer.

Instrumental Parameters:

-

Ionization Mode: Positive ion reflectron mode

-

Laser: Nitrogen laser (337 nm)

-

Mass Range: m/z 50 - 2000

-

Laser Intensity: Optimized to achieve good signal-to-noise ratio without significant fragmentation.

Data Analysis:

-

Acquire the mass spectrum. The spectrum will show a series of peaks corresponding to the different oligomers of the epoxy resin, typically adducted with a sodium ion.

-

The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit.

-

The molecular weight of each oligomer can be directly determined from the m/z value of its corresponding peak.

-

Software can be used to calculate the number-average (Mn) and weight-average (Mw) molecular weights and the PDI from the peak intensities.

Viscometry

Principle: The viscosity of a polymer solution is related to the size and shape of the polymer molecules. By measuring the intrinsic viscosity of a polymer solution, its viscosity-average molecular weight (Mv) can be determined using the Mark-Houwink-Sakurada equation: [η] = K * Mv^a, where [η] is the intrinsic viscosity, and K and a are constants specific to the polymer-solvent-temperature system.

Apparatus and Materials:

-

Ubbelohde or similar capillary viscometer

-

Constant temperature water bath (e.g., 25 ± 0.1 °C)

-

Volumetric flasks and pipettes

-

Stopwatch

-

Solvent (e.g., THF)

Reagent Preparation:

-

Prepare a stock solution of 4,4'-Methylenebis(N,N-diglycidylaniline) in THF at a known concentration (e.g., 10 mg/mL).

-

Prepare a series of dilutions from the stock solution (e.g., 8, 6, 4, and 2 mg/mL).

Procedure:

-

Clean the viscometer thoroughly and dry it.

-

Equilibrate the viscometer in the constant temperature water bath.

-

Measure the flow time of the pure solvent (t₀) through the capillary. Repeat for consistency.

-

Measure the flow time (t) for each of the polymer solutions of different concentrations.

-

Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

-

Calculate the reduced viscosity (η_red = η_sp / c) and inherent viscosity (η_inh = ln(η_rel) / c) for each concentration (c).

Data Analysis:

-

Plot both the reduced viscosity and the inherent viscosity against concentration.

-

Extrapolate the two lines to zero concentration. The common intercept on the y-axis gives the intrinsic viscosity ([η]).

-

Using the Mark-Houwink constants (K and a) for the specific epoxy resin-solvent system (which may need to be determined experimentally or found in the literature), calculate the viscosity-average molecular weight (Mv).

Data Presentation

Quantitative data for 4,4'-Methylenebis(N,N-diglycidylaniline) and a representative commercial product, Araldite® MY 720, are summarized in the tables below.

Table 1: Theoretical and Physical Properties of 4,4'-Methylenebis(N,N-diglycidylaniline)

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₀N₂O₄ | [3][4] |

| Molecular Weight | 422.52 g/mol | [1][3][4] |

| Appearance | Yellow to reddish-brown viscous liquid | [1] |

| Density | ~1.15 g/mL at 25 °C | [1] |

| Viscosity | 3000 - 6000 cP at 50 °C | [1] |

Table 2: Typical Molecular Weight Data for a Commercial TGDDM-based Epoxy Resin (Araldite® MY 720)

| Parameter | Value | Method | Reference |

| Epoxy Equivalent Weight (EEW) | 117 - 134 g/eq | Titration | [5][6][7] |

| Viscosity at 50°C | 7,000 - 19,000 mPa.s | Viscometry | [5][6] |

| Number-Average Molecular Weight (Mn) | Data not readily available in searched literature. Would be determined by GPC or MALDI-TOF. | GPC/MALDI-TOF | |

| Weight-Average Molecular Weight (Mw) | Data not readily available in searched literature. Would be determined by GPC or MALDI-TOF. | GPC/MALDI-TOF | |

| Polydispersity Index (PDI) | Data not readily available in searched literature. Would be calculated from Mn and Mw. | GPC/MALDI-TOF |

Note: For commercial epoxy resins, which are oligomeric mixtures, the Epoxy Equivalent Weight (EEW) is a more commonly reported value than the average molecular weights. The theoretical EEW for the pure monomer is approximately 105.6 g/eq (422.52 / 4 epoxy groups).

Mandatory Visualizations

Caption: Experimental workflow for molecular weight determination by GPC/SEC.

Caption: Experimental workflow for molecular weight determination by MALDI-TOF MS.

Caption: Relationship between different molecular weight averages.

Conclusion

The determination of the molecular weight of 4,4'-Methylenebis(N,N-diglycidylaniline) is crucial for controlling its application performance. GPC/SEC, MALDI-TOF MS, and viscometry are powerful and complementary techniques for this purpose. GPC/SEC provides a comprehensive overview of the molecular weight distribution, MALDI-TOF MS offers precise mass information for individual oligomers, and viscometry presents a cost-effective method for determining the viscosity-average molecular weight. The choice of technique will depend on the specific information required, available instrumentation, and the nature of the sample. By following the detailed protocols outlined in this guide, researchers can obtain reliable and accurate molecular weight data to advance their work in materials science and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. 4,4′-Methylenebis(N,N-diglycidylaniline) - Wikipedia [en.wikipedia.org]

- 3. 4,4'-Methylenebis(N,N-diglycidylaniline) | 28768-32-3 | FM141812 [biosynth.com]

- 4. 4,4'-Methylenebis(N,N-diglycidylaniline) | 28768-32-3 [chemicalbook.com]

- 5. biesterfeld.no [biesterfeld.no]

- 6. lookpolymers.com [lookpolymers.com]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) is a tetrafunctional epoxy resin renowned for its high performance characteristics. Its molecular structure, featuring four reactive epoxy groups and a rigid aromatic backbone, imparts exceptional thermal stability, mechanical strength, and chemical resistance to cured thermosets. These properties have established TGDDM as a critical component in advanced materials, particularly in the aerospace, electronics, and high-performance adhesives industries.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of TGDDM, detailed experimental protocols for its characterization, and visualizations of its key chemical transformations.

Chemical Structure

The chemical structure of TGDDM is presented below:

Caption: Chemical structure of N,N,N',N'-tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM).

Physical and Chemical Properties

The physical and chemical properties of TGDDM are summarized in the tables below. These properties can vary depending on the purity of the resin.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₂₅H₃₀N₂O₄ | - |

| Molar Mass | 422.52 g/mol | - |

| Appearance | Light yellow viscous liquid | [1] |

| Epoxy Equivalent Weight | 117-132 g/eq | [3] |

| Epoxy Value | 0.75 mol/100g | [1] |

| Density | 1.280 g/cm³ | [4] |

Thermal Properties

| Property | Value | Reference |

| Glass Transition Temperature (Tg) of Cured Resin | > 240 °C (with DDS) | [5][6] |

| Initial Decomposition Temperature (TGA) | ~290-373 °C | [2][5] |

| Char Yield (TGA in inert atmosphere) | High | [2][5] |

Rheological Properties

| Temperature (°C) | Viscosity (mPa·s) | Reference |

| 50 | 3429 - 4120 | [3] |

| 100 | Decreases with increasing temperature | [1][7] |

Electrical Properties (Cured with DICY)

| Property | Value | Reference |

| Dielectric Constant (1000 kHz) | 3.26 | [1][8] |

Mechanical Properties (Cured with DICY)

| Property | Value | Reference |

| Tensile Strength (25 °C) | 27.1 MPa | [1][8] |

| Shear Strength (200 °C) | 12.6 MPa | [1][8] |

| Water Absorption | 0.41% | [1][8] |

Synthesis of TGDDM

TGDDM is typically synthesized in a two-step process involving a ring-opening reaction followed by a ring-closure reaction.[2][3][9]

Caption: Synthesis workflow for TGDDM.

Curing of TGDDM

The exceptional properties of TGDDM are realized after a curing process, where the epoxy groups react with a curing agent (hardener) to form a highly cross-linked three-dimensional network.[1][5] Common curing agents include aromatic amines like 4,4'-diaminodiphenylmethane (DDM) and 4,4'-diaminodiphenylsulfone (DDS), as well as latent curing agents like dicyandiamide (DICY).[1][5]

The curing mechanism with dicyandiamide (DICY) involves two main reactions.[1][8][10]

Caption: Curing reactions of TGDDM with DICY.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of TGDDM, such as the glass transition temperature (Tg) of the cured resin, and to study the curing kinetics.[1][11]

Methodology:

-

A small sample (typically 5-10 mg) of the uncured or cured TGDDM resin is hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in a DSC instrument.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).[1]

-

The heat flow to the sample is measured as a function of temperature.

-

For non-isothermal curing studies, the exothermic heat flow associated with the curing reaction is recorded.[1][12] The glass transition is observed as a step change in the heat capacity.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition behavior of cured TGDDM.[2][5]

Methodology:

-

A small sample (typically 10-20 mg) of the cured TGDDM is placed in a TGA sample pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen for inert decomposition or air for oxidative decomposition).[2][5]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve provides information on the onset of decomposition, the rate of mass loss, and the final char yield.[5][13]

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in TGDDM and to monitor the curing reaction by observing changes in the characteristic absorption bands.[1][14][15][16]

Methodology:

-

A thin film of the TGDDM sample is cast on a potassium bromide (KBr) salt plate, or a KBr pellet is prepared by mixing the sample with KBr powder.[1]

-

The sample is placed in the FTIR spectrometer.

-

An infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[1]

-

For monitoring curing, spectra are taken at different time intervals or temperatures during the curing process.[1][17] Key peaks to monitor include the epoxy group (~910 cm⁻¹), primary amine (~3360 cm⁻¹), and hydroxyl group (~3400 cm⁻¹).[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of TGDDM and its reaction products.[18][19][20][21]

Methodology:

-

A sample of TGDDM is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]

-

The solution is placed in an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.[2][18]

-

The chemical shifts, signal integrations, and coupling patterns in the spectra provide detailed information about the molecular structure. For TGDDM, characteristic signals for aromatic protons, methylene protons, and protons of the oxirane ring can be identified.[18]

Safety Information

TGDDM is a chemical that requires careful handling. It may cause skin and eye irritation, and may also cause an allergic skin reaction.[22][23][24][25][26] Inhalation may cause respiratory tract irritation.[22] It is important to use appropriate personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.[22][23][24][25][26] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[22][23][24][25][26]

References

- 1. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of novel TGDDM epoxy nanocomposites for aerospace and high performance applications – Study of their thermal and electrical behaviour - Arabian Journal of Chemistry [arabjchem.org]

- 3. CN112724106A - Synthetic method of high-purity TGDDM epoxy resin - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cpsm.kpi.ua [cpsm.kpi.ua]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. bioengineer.org [bioengineer.org]

- 22. cdn11.bigcommerce.com [cdn11.bigcommerce.com]

- 23. mgchemicals.com [mgchemicals.com]

- 24. multimedia.3m.com [multimedia.3m.com]

- 25. docs.rs-online.com [docs.rs-online.com]

- 26. sea-line.eu [sea-line.eu]

An In-depth Technical Guide to CAS Number 28768-32-3: Properties and Applications in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 28768-32-3 identifies the chemical compound 4,4'-Methylenebis(N,N-diglycidylaniline), a tetrafunctional epoxy resin monomer commonly known by the acronym TGMDA (Tetraglycidyl-4,4'-methylenedianiline). While primarily utilized in high-performance industrial applications such as aerospace and automotive manufacturing, its unique properties have garnered interest within the biomedical field. This technical guide provides a comprehensive overview of TGMDA's chemical and physical properties, its applications in creating biocompatible materials, and standardized protocols for evaluating the biological safety of TGMDA-based materials. This document is intended to serve as a resource for researchers and professionals in drug development and biomedical engineering who are exploring advanced materials for medical devices, drug delivery systems, and tissue engineering scaffolds.

Chemical and Physical Properties

TGMDA is a viscous liquid at room temperature, with a chemical structure characterized by a central methylene bridge connecting two aniline moieties, each substituted with two glycidyl ether groups. This tetrafunctional nature allows for the formation of highly cross-linked and robust polymer networks upon curing. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | References |

| IUPAC Name | 4,4'-methylenebis[N,N-bis(oxiran-2-ylmethyl)aniline] | |

| Synonyms | TGMDA, Tetraglycidyl-4,4'-methylenedianiline | |

| CAS Number | 28768-32-3 | |

| Molecular Formula | C25H30N2O4 | |

| Molecular Weight | 422.52 g/mol | |

| Appearance | Yellow to reddish-brown viscous liquid | |

| Density | 1.15 g/mL at 25 °C | |

| Boiling Point | 619.3 °C at 760 mmHg | |

| Flash Point | >230 °F | |

| Water Solubility | 9.2 mg/L at 20 °C | |

| Solubility | Soluble in organic solvents like acetone and ethanol | |

| Refractive Index | n20/D 1.601 |

Applications in Biomedical Research and Development

The primary relevance of TGMDA to the biomedical and pharmaceutical sectors lies in its use as a monomer for creating thermosetting epoxy resins. These resins, when appropriately formulated and cured, can exhibit excellent mechanical strength, thermal stability, and chemical resistance, making them suitable for various biomedical applications.

-

Biocompatible Adhesives and Coatings: TGMDA-based epoxy resins can be formulated into biocompatible adhesives for bonding components of medical devices.[1] They can also be used to create durable, non-toxic coatings for medical instruments and implants.

-

Medical Device Components: The high performance of TGMDA-based composites makes them candidates for fabricating structural components of durable medical equipment.

-

Drug Delivery Systems: The cross-linked network of cured TGMDA can be engineered to create matrices for the controlled release of therapeutic agents. The formulation can be tailored to control the diffusion rate of encapsulated drugs.

-

Tissue Engineering Scaffolds: TGMDA can be used as a crosslinking agent in the synthesis of hydrogels and other porous scaffolds.[2][3] These scaffolds can provide mechanical support and a suitable microenvironment for cell growth and tissue regeneration.

It is crucial to note that the biocompatibility of a TGMDA-based material is highly dependent on the curing process and the final state of the polymer. Unreacted monomers can be cytotoxic, so complete curing and subsequent purification are essential for biomedical applications.

Toxicological and Biocompatibility Profile